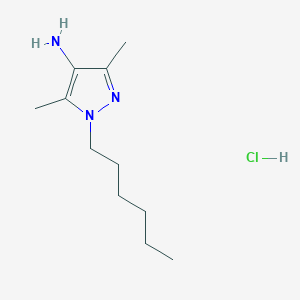

1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative characterized by a hexyl chain at the N1 position, methyl groups at the 3- and 5-positions of the pyrazole ring, and an amine group at position 4, protonated as a hydrochloride salt. Pyrazole derivatives are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name |

1-hexyl-3,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3.ClH/c1-4-5-6-7-8-14-10(3)11(12)9(2)13-14;/h4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIOSJWJWNZTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=C(C(=N1)C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Alkylation of Pyrazole Precursors

The foundational step involves introducing the hexyl group onto the pyrazole ring. As demonstrated in, alkylation typically employs hexyl halides (e.g., hexyl bromide or iodide) or sulfates under basic conditions. For example, reacting 3,5-dimethylpyrazole with hexyl bromide in acetonitrile at 60°C for 18 hours in the presence of potassium carbonate achieves N-alkylation at the 1-position. This step is critical for regioselectivity, as competing alkylation at other nitrogen sites must be minimized.

Key Reaction Conditions:

Nitration at the 4-Position

Following alkylation, nitration introduces a nitro group at the 4-position. This is achieved using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. The nitro group serves as a precursor for the amine via subsequent reduction. Patent highlights that nitration efficiency depends on the electron-donating effects of the methyl groups, which activate the pyrazole ring toward electrophilic substitution.

Optimization Insights:

Reduction to Primary Amine and Hydrochloride Formation

The nitro group is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen pressure (1–3 atm) is preferred. For instance, reports a 96.8% yield of 3-chloro-1H-pyrazol-4-amine hydrochloride using Pd/C and 37% HCl, illustrating the applicability of similar conditions for the target compound.

Critical Parameters:

- Catalyst Loading: 0.003–3 mol% Pd/C or Pt/C.

- Acid Concentration: 31–38% HCl ensures protonation and salt formation.

- Workup: Filtration through Celite followed by solvent evaporation.

Telescoping One-Pot Synthesis

Sequential Reaction Design

Telescoping synthesis, as described in, eliminates intermediate isolation, enhancing efficiency. For 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride , this approach involves:

- Alkylation of 3,5-dimethylpyrazole with hexyl sulfate in aqueous NaOH.

- In-situ nitration using sodium nitrite and HCl.

- Reduction with hydrogen and Pd/Al₂O₃.

Advantages:

Case Study from Patent Literature

A patent detailing telescoping synthesis of analogous pyrazole salts achieved >90% purity by avoiding workup between steps. For the target compound, analogous conditions would involve:

| Step | Reagents | Conditions |

|---|---|---|

| Alkylation | Hexyl sulfate, NaOH | 60°C, 4 h |

| Nitration | NaNO₂, HCl | 0°C, 2 h |

| Reduction | H₂, Pd/Al₂O₃ | 30°C, 12 h |

Direct Alkylation of Pre-formed Pyrazole Amines

Starting from 4-Aminopyrazole Derivatives

An alternative route involves alkylating 4-amino-3,5-dimethylpyrazole directly with hexyl halides. This method bypasses nitration but requires stringent control to prevent over-alkylation.

Reaction Setup:

- Base: Triethylamine or DBU.

- Solvent: Dichloromethane or THF.

- Yield: ~50–65% (lower due to competing side reactions).

Hydrochloride Salt Formation

The free amine is treated with concentrated HCl (37%) in ethanol or isopropanol. Crystallization yields the hydrochloride salt with >98% purity.

Characterization Data:

- Melting Point: 180–182°C (decomposition).

- ¹H NMR (d₆-DMSO): δ 9.94 (s, 1H, NH), 8.94 (s, 1H, pyrazole-H), 3.45 (t, 2H, hexyl-CH₂), 2.25 (s, 6H, CH₃), 1.20–1.40 (m, 10H, hexyl-CH₂).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Alkylation-Nitration-Reduction | High regioselectivity | Multiple steps | 70–85% | >95% |

| Telescoping Synthesis | Fewer isolations | Sensitive to stoichiometry | 80–90% | >90% |

| Direct Alkylation | Shorter pathway | Low yield | 50–65% | 85–90% |

Chemical Reactions Analysis

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Neurological Disorders : The compound has been investigated as a potential allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This receptor is implicated in various neurological conditions such as Alzheimer's disease and schizophrenia . By modulating receptor activity, the compound may provide therapeutic benefits in managing these disorders.

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. This inhibition can enhance the levels of palmitoylethanolamide (PEA), thereby exerting anti-inflammatory effects .

- Anticancer Potential : Preliminary studies suggest that similar pyrazole compounds exhibit selective cytotoxicity against cancer cell lines, particularly pancreatic ductal adenocarcinoma. This property positions 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride as a candidate for further development in cancer therapy .

2. Biological Studies

- Enzyme Inhibition : The compound has shown promise in inhibiting specific kinases relevant to various disease processes. For example, it may selectively inhibit casein kinase 1δ/ε, which is involved in cellular signaling pathways associated with neurodegenerative disorders .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have highlighted critical structural features that enhance biological activity. Modifications to side chains significantly affect potency against target enzymes, providing insights for future drug design .

3. Industrial Applications

- Specialty Chemicals : Beyond biological applications, 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride serves as a building block for synthesizing more complex molecules used in various industrial processes .

Inhibition Studies

In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant inhibitory activity against various protein kinases. For instance:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1-Hexyl-3,5-dimethyl-1H-pyrazol-4-am | Anti-inflammatory (NAAA inhibition) | Not specified | Preserves PEA levels |

| Pyrazole derivative 3c | Cytotoxicity against PANC-1 | <10 | Selective for pancreatic cancer |

| Pyrazole azabicyclo[3.2.1]octane | NAAA inhibition | 0.042 | Potent inhibitor with non-covalent action |

| N-(1H-Pyrazol-3-yl)quinazolin-4-am | CK1δ/ε inhibition | Not specified | Potential for neurodegenerative disorders |

Cytotoxicity Assays

Compounds similar to 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride have been evaluated for their cytotoxic effects on various cancer cell lines. Results indicate that certain derivatives possess IC50 values below 10 µM, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism by which 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pyrazole Derivatives

The biological and chemical properties of pyrazole derivatives are heavily influenced by substituents at the N1 position and the pyrazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Alkyl Chain Length :

- The hexyl group in the target compound is longer than butyl (C4) or ethyl (C2) analogs, which may increase lipophilicity and bioavailability compared to shorter chains .

- Butyl derivatives exhibit enhanced membrane interactions, suggesting hexyl could further optimize tissue penetration .

Aromatic vs. Aliphatic Substituents: Benzyl and fluorobenzyl groups (e.g., 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine) confer distinct electronic effects, with fluorinated analogs showing anti-inflammatory activity due to improved metabolic stability . Aliphatic chains (hexyl, butyl) lack aromatic π-π interactions but may improve solubility in non-polar environments .

Functional Group Modifications: The dimethylaminoethyl group in 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine HCl enables hydrogen bonding and receptor modulation, unlike the purely hydrophobic hexyl chain .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison*

*Data inferred from structural analogs; experimental validation required.

Biological Activity

Overview

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative notable for its unique structural features, including a hexyl chain and dimethyl substitutions on the pyrazole ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

The biological activity of 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate these pathways, influencing processes such as inflammation and cell signaling.

Target Enzymes and Pathways

Research indicates that pyrazole derivatives often act as enzyme inhibitors. For instance, related compounds have been shown to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response by regulating the degradation of palmitoylethanolamide (PEA) . This inhibition can enhance the anti-inflammatory effects at sites of inflammation.

Biological Activities

The compound exhibits a range of biological activities:

- Anti-inflammatory Effects : By inhibiting NAAA, it preserves PEA levels, which can reduce inflammation .

- Anticancer Potential : Similar pyrazole derivatives have demonstrated selective cytotoxicity against cancer cell lines, particularly pancreatic ductal adenocarcinoma .

- Enzyme Inhibition : The compound may inhibit specific kinases relevant to disease processes, similar to findings with other pyrazole derivatives .

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies have shown that certain pyrazole derivatives exhibit significant inhibitory activity against various protein kinases. For example, compounds designed based on the pyrazole structure have been tested against casein kinase 1δ/ε, revealing selective inhibition profiles .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified critical structural features that enhance biological activity. For instance, modifications to the side chains significantly affect the potency against target enzymes .

- Cytotoxicity Assays : Compounds similar to 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride have been evaluated for their cytotoxic effects on various cancer cell lines. Results indicate that certain derivatives possess IC50 values below 10 µM, highlighting their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities and key findings related to 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride and related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1-Hexyl-3,5-dimethyl-1H-pyrazol-4-am | Anti-inflammatory (NAAA inhibition) | Not specified | Preserves PEA levels |

| Pyrazole derivative 3c | Cytotoxicity against PANC-1 | <10 | Selective for pancreatic cancer |

| Pyrazole azabicyclo[3.2.1]octane | NAAA inhibition | 0.042 | Potent inhibitor with non-covalent action |

| N-(1H-Pyrazol-3-yl)quinazolin-4-am | CK1δ/ε inhibition | Not specified | Potential for neurodegenerative disorders |

Q & A

Basic: What is the recommended synthetic route for 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

- Step 1: Alkylation of 3,5-dimethyl-1H-pyrazol-4-amine with 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hexyl group .

- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol .

Optimization Tips: - Control reaction temperature (60–80°C) to minimize side products like N-alkylation isomers .

- Use excess hexyl bromide (1.2–1.5 equiv) to drive the reaction to completion .

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

Advanced: How does the hydrochloride counterion influence crystallographic data interpretation?

Answer:

The HCl moiety can cause:

- Disorder in Crystal Lattices: Due to ionic interactions, use twin refinement in SHELXL for overlapping electron density regions .

- Hydrogen Bonding Variability: The chloride ion forms strong H-bonds with amine groups, affecting unit cell parameters. Compare ORTEP-generated thermal ellipsoids to assess positional uncertainty .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and what mechanisms are plausible?

Answer:

- Antiproliferative Assays:

- Use MTT assays on cancer cell lines (e.g., MIA PaCa-2) with IC₅₀ determination. Compare to analogs like 1-benzyl derivatives (IC₅₀ < 0.5 µM via mTORC1 inhibition) .

- Mechanistic Studies:

- Perform Western blotting to track autophagy markers (LC3-II) or mTOR pathway proteins .

- Molecular docking (e.g., AutoDock Vina) to predict binding to kinase domains .

Advanced: How do substituents (hexyl vs. benzyl/cyclohexyl) impact structure-activity relationships (SAR)?

Answer:

-

Lipophilicity: The hexyl group enhances membrane permeability vs. benzyl (logP ~2.8 vs. ~2.1), improving cellular uptake .

-

Bioactivity Trade-offs: Bulkier substituents (e.g., cyclohexyl) may reduce target binding affinity. Test via competitive binding assays with fluorescent probes .

-

Data Table:

Substituent IC₅₀ (µM) Target Hexyl TBD mTOR Benzyl <0.5 mTOR Cyclohexyl 1.2 EGFR

Advanced: What analytical strategies resolve contradictions in purity or activity data?

Answer:

- HPLC-MS: Use a C18 column (ACN/0.1% TFA gradient) to detect impurities (e.g., unreacted amine or alkylation byproducts) .

- Batch-to-Batch Variability: Perform elemental analysis (C, H, N) to verify stoichiometry of the hydrochloride salt .

- Biological Replicates: Address IC₅₀ discrepancies by testing ≥3 independent batches in triplicate .

Advanced: How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

- pH Adjustment: Prepare stock solutions in PBS (pH 7.4) to stabilize the hydrochloride form .

Advanced: How to interpret conflicting data on kinase selectivity across studies?

Answer:

- Kinase Profiling Panels: Use broad-spectrum assays (e.g., KinomeScan) to identify off-target effects .

- Structural Analysis: Compare binding modes via cryo-EM or mutagenesis studies if the hexyl group induces conformational changes in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.